molecular formula C7H5BrClNO2 B1385996 4-Amino-3-bromo-5-chlorobenzoic acid CAS No. 874779-57-4

4-Amino-3-bromo-5-chlorobenzoic acid

Cat. No. B1385996
M. Wt: 250.48 g/mol
InChI Key: QTSPNDOXYFHEGV-UHFFFAOYSA-N
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Description

Amino-bromo-chlorobenzoic acids are a type of organic compound that contains an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to a benzoic acid backbone . They are typically white to off-white crystalline powders .


Synthesis Analysis

While the specific synthesis process for “4-Amino-3-bromo-5-chlorobenzoic acid” is not available, similar compounds can be synthesized via diazotization reactions followed by reaction with appropriate halides .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring with the amino, bromo, and chloro groups attached at different positions . The exact structure would depend on the positions of these groups on the benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-3-bromo-5-chlorobenzoic acid” would depend on its specific structure. Similar compounds have a molecular weight around 235.46 g/mol .

Scientific Research Applications

Synthesis of Key Intermediates in Therapeutic SGLT2 Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 4-Amino-3-bromo-5-chlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Structural Modification of Natural Products

  • Scientific Field : Medicinal and Pharmaceutical Chemistry
  • Application Summary : Amino acids, including 4-Amino-3-bromo-5-chlorobenzoic acid, are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the introduction of amino acids into natural products .
  • Results or Outcomes : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

Synthesis of 3-bromo-4-chlorobenzophenone

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Bromo-4-chlorobenzoic acid may be used to synthesize 3-bromo-4-chlorobenzophenone via a multi-step reaction procedure .
  • Methods of Application : The synthesis involves diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .

Future Directions

The future directions for “4-Amino-3-bromo-5-chlorobenzoic acid” would depend on its specific applications. Benzoic acid derivatives are widely used in the chemical industry and in research, suggesting potential future directions in these areas .

properties

IUPAC Name

4-amino-3-bromo-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSPNDOXYFHEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651700
Record name 4-Amino-3-bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-5-chlorobenzoic acid

CAS RN

874779-57-4
Record name 4-Amino-3-bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 21.0 g (75.4 mmol) ethyl 4-amino-3-bromo-5-chloro-benzoate in 200 mL 4 M HCl and 100 mL EtOH was refluxed overnight. After cooling the precipitate formed was suction filtered and dried.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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